1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-18-13(21)19(17-16-18)10-6-4-9(5-7-10)14-12(20)15-11-3-2-8-22-11/h2-8H,1H3,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHZYUDLAWYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic molecule that integrates a tetrazole ring and a thiophene moiety, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on available literature, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural elements include:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids in biological systems, facilitating interactions with enzymes and receptors.
- Thiophene Moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its tetrazole component. Tetrazoles have been recognized for various pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Potential : Initial studies suggest activity against several cancer cell lines.
- Anti-inflammatory Properties : The compound may exhibit potential in reducing inflammation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |
| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |
| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The tetrazole moiety may inhibit specific enzymes by mimicking substrate structures.
- Receptor Binding : The compound may bind to various receptors due to its structural similarity to known ligands.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:
- A study reported the synthesis of related tetrazole derivatives that exhibited significant anticancer activity against various cell lines (e.g., lung cancer and leukemia) with GI50 values ranging from 15.1 μM to 28.7 μM .
Table 2: Cytotoxicity Data from Selected Studies
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | EKVX (Lung Cancer) | 25.9 |
| Compound B | RPMI-8226 (Leukemia) | 21.5 |
| Compound C | OVCAR-4 (Ovarian Cancer) | 28.7 |
Comparison with Similar Compounds
Key Findings and Implications
Structural Flexibility : The urea-thiophene motif is versatile, with tetrazole, thiazole, or triazole cores modulating electronic and steric properties.
Biological Performance : Thiophene-containing urea derivatives show consistent activity in antimicrobial and anticancer contexts, though efficacy depends on auxiliary substituents (e.g., benzamido in vs. methoxy in ).
Synthetic Feasibility : Tetrazole derivatives () are synthesized in high yields (up to 87%), suggesting scalability for further studies.
Limitations : Direct comparative data (e.g., IC₅₀, binding affinities) for the target compound are absent in the provided evidence. Future work should prioritize empirical testing to benchmark its activity against analogues.
Q & A
Q. What are the key synthetic routes for preparing 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea?
The compound is typically synthesized via a multi-step process:
- Step 1: Formation of the tetrazole intermediate through cyclization of precursors like thiophene-2-carboxamide derivatives under acidic conditions.
- Step 2: Alkylation or coupling reactions to introduce the phenyl-urea moiety. For example, coupling the tetrazole intermediate with thiophen-2-yl isocyanate under anhydrous conditions .
- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >70% yield . Critical parameters: Temperature control (reflux at 80–100°C), solvent selection (DMF or THF), and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and tetrazole ring (δ ~8.5–9.0 ppm) .
- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm), C=O (~1700 cm), and tetrazole ring vibrations (~1500 cm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths and angles for the tetrazole-thiophene interface .
Q. How can researchers evaluate the compound’s biological activity in vitro?
- Antimicrobial Assays : Use microdilution methods (MIC values) against S. aureus and E. coli .
- Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., BTK inhibitors) using fluorescence-based protocols .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s activity?
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like BTK or COX-2. The tetrazole ring’s electron-deficient nature enhances interactions with catalytic lysine residues .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituents (e.g., methyl vs. cyclopropyl groups) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
Q. How to resolve contradictions in synthetic yields or biological data across studies?
- Case Example : Discrepancies in yields (61–81%) for similar urea derivatives arise from solvent polarity (ethanol vs. DMF) or reductant choice (NaBH vs. LiAlH) .
- Mitigation Strategy : Standardize reaction conditions and validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Q. What structure-activity relationship (SAR) trends govern this compound’s potency?
Q. What challenges arise in analyzing purity and stability?
- HPLC Method : Use a C18 column (MeCN:HO = 70:30) to detect impurities (<0.5%) .
- Degradation Pathways : Hydrolysis of the urea bond under acidic conditions (pH <3) or photodegradation of the tetrazole ring .
Methodological Guidance
Q. How to refine crystallographic data for this compound?
- Software : SHELXL for high-resolution refinement. Key parameters: R1 <0.05, wR2 <0.15 .
- ORTEP-3 : Visualize thermal ellipsoids to confirm planar geometry of the tetrazole-thiophene system .
Q. What experimental strategies elucidate the mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
